Cas no 926189-20-0 (4-amino-2-chloro-N-2-(dimethylamino)ethylbenzamide)

926189-20-0 structure
اسم المنتج:4-amino-2-chloro-N-2-(dimethylamino)ethylbenzamide
4-amino-2-chloro-N-2-(dimethylamino)ethylbenzamide الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide
- Benzamide, 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]-
- 4-amino-2-chloro-N-2-(dimethylamino)ethylbenzamide
-
- نواة داخلي: 1S/C11H16ClN3O/c1-15(2)6-5-14-11(16)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6,13H2,1-2H3,(H,14,16)
- مفتاح Inchi: MDPZQLSUARJSFC-UHFFFAOYSA-N
- ابتسامات: C(NCCN(C)C)(=O)C1=CC=C(N)C=C1Cl
4-amino-2-chloro-N-2-(dimethylamino)ethylbenzamide الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-113530-2.5g |
4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
926189-20-0 | 95% | 2.5g |
$923.0 | 2023-10-26 | |
Enamine | EN300-113530-10.0g |
4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
926189-20-0 | 10g |
$2024.0 | 2023-06-09 | ||
Ambeed | A1021290-1g |
4-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
926189-20-0 | 95% | 1g |
$384.0 | 2024-08-02 | |
Enamine | EN300-113530-1g |
4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
926189-20-0 | 95% | 1g |
$470.0 | 2023-10-26 | |
Enamine | EN300-113530-0.1g |
4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
926189-20-0 | 95% | 0.1g |
$132.0 | 2023-10-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00986245-5g |
4-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
926189-20-0 | 95% | 5g |
¥7644.0 | 2024-04-17 | |
Enamine | EN300-113530-0.05g |
4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
926189-20-0 | 95% | 0.05g |
$88.0 | 2023-10-26 | |
Enamine | EN300-113530-0.5g |
4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
926189-20-0 | 95% | 0.5g |
$353.0 | 2023-10-26 | |
Enamine | EN300-113530-5g |
4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
926189-20-0 | 95% | 5g |
$1364.0 | 2023-10-26 | |
Enamine | EN300-113530-10g |
4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
926189-20-0 | 95% | 10g |
$2024.0 | 2023-10-26 |
4-amino-2-chloro-N-2-(dimethylamino)ethylbenzamide الوثائق ذات الصلة
-
1. Book reviews
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
926189-20-0 (4-amino-2-chloro-N-2-(dimethylamino)ethylbenzamide) منتجات ذات صلة
- 2138128-33-1(1-[3-(Difluoromethyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine)
- 2092047-52-2(Piperidine, 2,3-bis(trifluoromethyl)-, (2R,3S)-rel-)
- 2227649-18-3(2-nitro-5-(2R)-oxiran-2-ylfuran)
- 2157962-91-7(5-(1-hydroxypent-4-yn-2-yl)aminopyrazine-2-carboxylic acid)
- 1258623-15-2(2-Chloro-5-(2-(trifluoromethoxy)phenyl)nicotinic acid)
- 1806960-58-6(4-(Difluoromethyl)-5-methoxy-3-methylpyridine-2-carbonyl chloride)
- 885277-92-9(7-(Trifluoromethoxy)-1h-Indazole-3-Carboxylic Acid)
- 2757900-80-2(8-Oxo-2-(2,2,2-trifluoroacetyl)-2,7-diazaspiro[3.5]nonane-5-carboxylic acid)
- 2229471-52-5(3-({6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}oxy)piperidine)
- 953903-31-6(2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethan-1-amine)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:926189-20-0)4-amino-2-chloro-N-2-(dimethylamino)ethylbenzamide

نقاء:99%/99%
كمية:1g/5g
الأسعار ($):346.0/1003.0